molecular formula C11H9BrN2O2 B11843887 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide

2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B11843887
M. Wt: 281.10 g/mol
InChI Key: HKNKUONNMYDLHS-UHFFFAOYSA-N
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Description

2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide is a compound belonging to the quinolone family, which is known for its significant relevance in medicinal chemistry. Quinolones are privileged scaffolds in terms of their druggability, finding utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step reactions. One common method includes the bromination of 4-oxoquinoline followed by acylation to introduce the acetamide group. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and acylating agents such as acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve scalable and efficient methodologies. These methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as flow chemistry and metal-catalyzed reactions are commonly employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antibacterial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in treating cystic fibrosis and cardiotonic conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes involved in bacterial DNA replication, leading to antibacterial effects. Additionally, it can interact with receptors involved in cell signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-oxoquinoline-3-carboxamide
  • 4-Hydroxy-2-quinoline-3-carboxamide
  • 1-Allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide

Uniqueness

2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide is unique due to the presence of the bromine atom at the 6-position, which can significantly influence its reactivity and biological activity. This bromine substitution can enhance its potential as an antibacterial and anticancer agent compared to its chloro and hydroxy analogs .

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

2-(6-bromo-4-oxoquinolin-1-yl)acetamide

InChI

InChI=1S/C11H9BrN2O2/c12-7-1-2-9-8(5-7)10(15)3-4-14(9)6-11(13)16/h1-5H,6H2,(H2,13,16)

InChI Key

HKNKUONNMYDLHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=CN2CC(=O)N

Origin of Product

United States

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